5-HT2A Receptor Binding Affinity: 2,5-DMA vs. 4-Alkyl Substituted Analogs
In a head-to-head comparison, 2,5-DMA exhibits only micromolar affinity for the 5-HT2A receptor, whereas its 4-alkylated derivatives display potent nanomolar affinity. Specifically, 2,5-DMA's Ki at 5-HT2A is approximately 2,502–5,200 nM, in contrast to DOM and DOET which demonstrate nanomolar binding [1]. This represents a greater than 100-fold difference in receptor affinity, directly attributable to the absence of a 4-position substituent.
| Evidence Dimension | Binding Affinity (Ki) at human 5-HT2A receptor |
|---|---|
| Target Compound Data | Ki = 2,502–5,200 nM |
| Comparator Or Baseline | DOM (4-methyl-2,5-DMA): Ki in nanomolar range; DOET (4-ethyl-2,5-DMA): Ki in nanomolar range |
| Quantified Difference | >100-fold lower affinity (micromolar vs. nanomolar) |
| Conditions | Radioligand displacement assay using cell membrane preparations expressing human 5-HT2A receptors |
Why This Matters
Researchers require the 4-unsubstituted parent compound as a critical negative control or baseline comparator to validate the contribution of 4-position substitution to 5-HT2A receptor engagement in SAR studies.
- [1] Luethi, D., Rudin, D., Hoener, M. C., & Liechti, M. E. (2022). Monoamine Receptor and Transporter Interaction Profiles of 4-Alkyl-Substituted 2,5-Dimethoxyamphetamines. The FASEB Journal, 36(S1). View Source
